Ethyl 4-(4-methylphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
4-(4-methylpiperazino)aniline , has the chemical formula C₁₁H₁₇N₃. It is a compound with a molecular weight of 191.27 g/mol. The melting point of this compound is 89-91°C .
Preparation Methods
The synthetic route for this compound involves several steps:
2-Chloro-5-chloromethylpyridine: (162 g, 1.0 mol) and (171 g, 1.5 mol) are combined in a reaction flask with tap water (300 mL). The mixture is heated to 60-70°C and stirred for 2 hours. After cooling to room temperature, potassium carbonate (138 g, 1.0 mol) is added, and the aqueous phase is separated.
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO₄ or PCC, while reduction could use NaBH₄ or LiAlH₄.
Major Products: The products formed depend on the reaction type. For instance, oxidation might yield carboxylic acids, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a scaffold for drug design.
Medicine: May have applications in drug development due to its structural features.
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Properties
Molecular Formula |
C25H30N4O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H30N4O3/c1-3-32-24(30)22-21(26-25(31)27-23(22)19-11-9-18(2)10-12-19)17-28-13-15-29(16-14-28)20-7-5-4-6-8-20/h4-12,23H,3,13-17H2,1-2H3,(H2,26,27,31) |
InChI Key |
QVFLRMQUGQHQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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